1-(5-Carboxypentyl)-2-(2-(3-(2-(1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

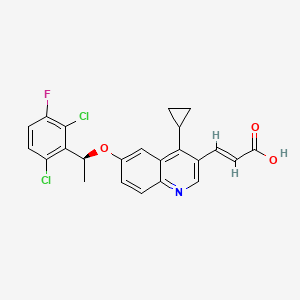

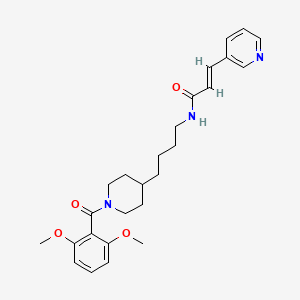

MHI-148 is a near-infrared heptamethine cyanine dye known for its tumor-targeting properties. This compound is particularly effective in the detection, diagnosis, and study of cancer due to its ability to accumulate in the lysosomes and mitochondria of tumor cells while avoiding normal cells . MHI-148 has been extensively studied for its applications in fluorescence imaging, especially in lung and breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MHI-148 involves the conjugation of heptamethine cyanine dye with various functional groups to enhance its tumor-targeting capabilities. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide chemistry to bond the amine group of glycol chitosan with the carboxyl group of MHI-148 . This method ensures high specificity and stability of the compound.

Industrial Production Methods

In industrial settings, MHI-148 is produced by scaling up the synthetic routes mentioned above. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. The final product is often stored in a lyophilized form to maintain its stability over extended periods .

Analyse Des Réactions Chimiques

Types of Reactions

MHI-148 primarily undergoes conjugation reactions, where it is bonded with other molecules to enhance its properties. For instance, it can be conjugated with therapeutic agents like palbociclib to create a theranostic compound with enhanced cytotoxic effects .

Common Reagents and Conditions

The common reagents used in the synthesis of MHI-148 conjugates include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. These reagents facilitate the formation of stable amide bonds between MHI-148 and other molecules .

Major Products

The major products formed from these reactions are typically conjugates of MHI-148 with other therapeutic agents. These conjugates exhibit enhanced tumor-targeting capabilities and improved therapeutic efficacy .

Applications De Recherche Scientifique

MHI-148 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Imaging: MHI-148 is extensively used for fluorescence imaging of tumors, particularly in lung and breast cancer.

Theranostics: The compound is used in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

Drug Delivery: MHI-148 is used in drug delivery systems to enhance the targeting and release of therapeutic agents in tumor cells.

Mécanisme D'action

MHI-148 exerts its effects by accumulating in the lysosomes and mitochondria of tumor cells. This selective accumulation is facilitated by the unique chemical structure of the compound, which allows it to cross the cytoplasmic membrane of cancer cells . Once inside the cells, MHI-148 can be used for imaging purposes or as a part of a theranostic agent to deliver therapeutic effects .

Comparaison Avec Des Composés Similaires

MHI-148 is unique in its ability to selectively target tumor cells while avoiding normal cells. This property sets it apart from other near-infrared dyes like Indocyanine Green and Methylene Blue, which are also used for imaging but lack the same level of specificity . Similar compounds include:

Indocyanine Green: Used for imaging but has lower specificity compared to MHI-148.

Methylene Blue: Another imaging agent with lower specificity.

Propriétés

Formule moléculaire |

C42H52BrClN2O4 |

|---|---|

Poids moléculaire |

764.2 g/mol |

Nom IUPAC |

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

Clé InChI |

SBSLCJXMLMGYFH-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)

![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)

![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)